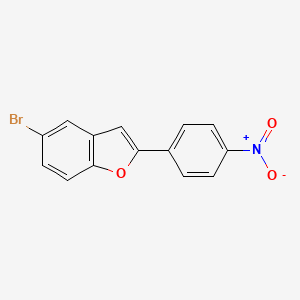

5-Bromo-2-(4-nitrophenyl)-1-benzofuran

Description

Properties

Molecular Formula |

C14H8BrNO3 |

|---|---|

Molecular Weight |

318.12 g/mol |

IUPAC Name |

5-bromo-2-(4-nitrophenyl)-1-benzofuran |

InChI |

InChI=1S/C14H8BrNO3/c15-11-3-6-13-10(7-11)8-14(19-13)9-1-4-12(5-2-9)16(17)18/h1-8H |

InChI Key |

SAPNHOUYDZXFOZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(O2)C=CC(=C3)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Sonogashira Coupling Approach

A prominent method involves the Sonogashira coupling of 2-bromo-4-nitrophenyl acetates with terminal alkynes, followed by cyclization to form the benzofuran core.

- Preparation of 2-bromo-4-nitrophenyl acetate:

Synthesized from 2-bromo-4-nitrophenol and acetyl chloride. - Sonogashira Coupling:

React 2-bromo-4-nitrophenyl acetate with a terminal alkyne (such as phenylacetylene) using a palladium catalyst (e.g., Pd(PPh₃)₄) and copper(I) iodide as co-catalyst, typically in the presence of a base like triethylamine or TMEDA. - Cyclization:

Under basic conditions, the coupled product undergoes intramolecular cyclization to yield the benzofuran ring.

| Step | Reagents/Catalysts | Solvent | Yield (%) | Notes |

|---|---|---|---|---|

| Sonogashira Coupling | Pd(PPh₃)₄, CuI, TMEDA | DMF | 60–85 | High selectivity, mild cond. |

| Cyclization | K₂CO₃ (base) | DMF | 70–90 | Efficient ring closure |

- High selectivity for the desired substitution pattern

- Amenable to various substituted alkynes

- Mild reaction conditions

Mechanistic and Practical Notes

- Catalyst Selection:

Palladium and rhodium catalysts are preferred for their efficiency in C–C and C–O bond formation, crucial for constructing the benzofuran core. - Regioselectivity:

The position of bromine and nitro substituents is controlled by the choice of starting materials and reaction sequence. - Yield Optimization:

Use of ligands such as TMEDA and bases like K₂CO₃ or NaOPiv·H₂O can significantly improve yields and selectivity. - Purification:

Silica gel column chromatography is commonly used for product isolation, with typical melting points and NMR data confirming product identity.

Comparative Table of Methods

Summary and Recommendations

The preparation of this compound can be efficiently achieved via modern transition metal-catalyzed coupling and annulation techniques, as well as classical stepwise functionalization. The Sonogashira coupling route stands out for its high selectivity and adaptability to various substituents, while rhodium-catalyzed annulation offers versatility for constructing diverse benzofuran derivatives. Sequential nitration and bromination remain reliable for straightforward synthesis when starting from suitable precursors.

- Select the method based on substrate availability and desired substitution pattern.

- Employ modern catalytic approaches for higher efficiency and functional group tolerance.

- Use rigorous purification and characterization protocols to ensure product quality.

Br

|

/‾‾‾‾‾‾‾‾‾‾‾\

| |

| O |

| / \____/ |

| | | |

| | | |

| \_____/ |

| | |

| NO₂ |

\__________/

(The above is a schematic; for publication, a proper chemical structure diagram should be rendered with cheminformatics software.)

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(4-nitrophenyl)-1-benzofuran can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the formation of amino derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium thiolate.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, ethanol as solvent.

Substitution: Sodium methoxide, potassium thiolate, dimethyl sulfoxide (DMSO) as solvent.

Major Products Formed

Oxidation: Quinones, hydroxylated derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzofurans depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-(4-nitrophenyl)-1-benzofuran has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-nitrophenyl)-1-benzofuran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its cytotoxic activity against cancer cells may involve the induction of apoptosis through the disruption of cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and similarities between 5-Bromo-2-(4-nitrophenyl)-1-benzofuran and related benzofuran derivatives:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in this compound is strongly electron-withdrawing, enhancing reactivity in electrophilic substitutions compared to methyl or sulfinyl groups .

- Steric Effects : Bulky substituents like the sulfinyl group in and introduce steric hindrance, affecting molecular planarity. For example, the dihedral angle between the benzofuran ring and the 4-fluorophenyl group in is 89.38°, indicating near-perpendicular orientation .

- Synthetic Pathways : Bromination using NBS () and Stille/Suzuki couplings () are common methods for introducing bromine and aryl groups, respectively .

Physicochemical Properties

- Melting Points : Derivatives with nitro groups (e.g., and ) exhibit higher melting points (>230°C) due to strong dipole-dipole interactions and molecular rigidity .

- Crystallographic Data : The nitro group in this compound likely contributes to planar molecular geometry, similar to sulfinyl derivatives in and , which show mean deviations of ≤0.007 Å from planarity .

Intermolecular Interactions

- Crystal Packing : Weak intermolecular interactions (C–H⋯O, Br⋯Br) are observed in nitro- and bromine-containing derivatives. For example, reports Br⋯Br contacts (3.48 Å) and C–F⋯F interactions (3.54 Å), influencing solubility and crystallinity .

- Hydrogen Bonding : Amide-containing derivatives like may form stronger hydrogen bonds compared to nitro derivatives, affecting their bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.